molecular formula C13H11NO4 B14117955 Methyl (1-nitro-2-naphthyl)acetate

Methyl (1-nitro-2-naphthyl)acetate

Cat. No.: B14117955
M. Wt: 245.23 g/mol
InChI Key: JCYUAMMDNBPRLT-UHFFFAOYSA-N
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Description

Methyl (1-nitro-2-naphthyl)acetate is an organic compound with the molecular formula C₁₃H₁₁NO₄ It is a derivative of naphthalene, characterized by the presence of a nitro group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-nitro-2-naphthyl)acetate typically involves the nitration of 2-naphthylacetic acid followed by esterification. The nitration process introduces a nitro group into the naphthalene ring, and the subsequent esterification converts the carboxylic acid group into a methyl ester. Common reagents used in these reactions include nitric acid for nitration and methanol for esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-nitro-2-naphthyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (1-nitro-2-naphthyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (1-nitro-2-naphthyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including those involved in inflammation and microbial activity .

Comparison with Similar Compounds

  • Methyl (2-nitro-1-naphthyl)acetate
  • Methyl (1-nitro-3-naphthyl)acetate
  • Methyl (1-nitro-4-naphthyl)acetate

Comparison: Methyl (1-nitro-2-naphthyl)acetate is unique due to the specific positioning of the nitro group on the naphthalene ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 2-(1-nitronaphthalen-2-yl)acetate

InChI

InChI=1S/C13H11NO4/c1-18-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14(16)17/h2-7H,8H2,1H3

InChI Key

JCYUAMMDNBPRLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

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